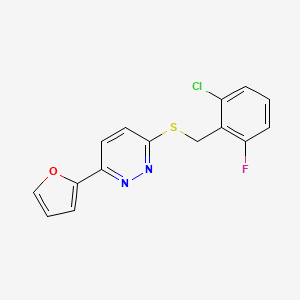

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine

Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a 2-chloro-6-fluorobenzylthio group at position 3 and a furan-2-yl substituent at position 4. The compound’s molecular formula is C₁₆H₁₁ClFN₃S, with a molecular weight of 331.80 g/mol . Its synthesis likely involves nucleophilic substitution reactions, similar to methods described for pyridazinones (e.g., using K₂CO₃ in acetone) .

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-21-15-7-6-13(18-19-15)14-5-2-8-20-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLWHJYVIKHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzylthio Intermediate: The reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the benzylthio intermediate.

Cyclization to Form Pyridazine Ring: The benzylthio intermediate is then reacted with a suitable dicarbonyl compound under cyclization conditions to form the pyridazine ring.

Introduction of the Furan Ring:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Research: Studied for its interactions with biological targets and potential as a tool compound in biochemical assays.

Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylthio Group

(a) 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine

- Structural Difference : The benzylthio group is substituted with a 3-fluorophenyl instead of 2-chloro-6-fluorobenzyl.

(b) 3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine

- Structural Difference : A 4-bromophenyl group replaces the 2-chloro-6-fluorobenzyl moiety.

- Impact : Bromine’s larger atomic radius and higher polarizability compared to chlorine/fluorine could enhance lipophilicity and van der Waals interactions, improving membrane permeability but possibly increasing metabolic instability .

Heterocyclic Substituent Variations at Position 6

(a) 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 892415-28-0)

- Structural Difference : A pyridin-2-yl group replaces the furan-2-yl substituent.

- This may increase solubility in aqueous media compared to the furan analog .

(b) 6-(Benzo-[b]-furan-2-yl)-3-hydroxy-4-(trifluoromethyl)pyridazine

- Structural Difference : A benzofuran replaces furan, and a trifluoromethyl group is added at position 3.

Core Scaffold Modifications

(a) LGH00045 ((E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)

- Structural Difference : A triazolothiadiazole core replaces pyridazine, with a vinyl-linked furan.

- Biological Relevance : This compound inhibits CDC25B (IC₅₀ = 0.82 µM), suggesting that the furan moiety and halogenated aryl groups are critical pharmacophores for kinase inhibition. The pyridazine analog may share similar targets but differ in potency due to core scaffold rigidity .

(b) 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

- Structural Difference : A piperazine group is introduced at position 5.

- Impact: Piperazine’s basic nitrogen improves water solubility and enables salt formation, which could enhance bioavailability.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridazine ring substituted with a furan ring and a benzylthio group, is of interest for its interactions with various biological targets and its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 360.79 g/mol. The presence of chlorine and fluorine atoms, along with the furan ring, contributes to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClFN₄OS |

| Molecular Weight | 360.79 g/mol |

| Purity | ≥ 95% |

Antiviral Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antiviral properties. For example, derivatives of pyridazine have been evaluated for their ability to inhibit viral replication. While specific data on the antiviral activity of this compound is limited, the structural similarities suggest potential efficacy against various viruses, including influenza and HIV .

Antibacterial Activity

Compounds with similar frameworks have also demonstrated antibacterial activity. For instance, imidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis . Although direct studies on this pyridazine derivative are lacking, it is reasonable to hypothesize similar antibacterial properties based on its chemical structure.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to altered cellular responses. The exact pathways remain to be elucidated through further research.

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the effectiveness of related compounds in inhibiting HIV replication at concentrations between 4 to 20 µg/mL, suggesting that similar derivatives may exhibit comparable antiviral activity .

- Antibacterial Evaluation : Research on imidazole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against multi-drug resistant strains of Staphylococcus aureus, indicating that structurally related compounds can possess significant antibacterial properties .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of various pyridazine derivatives to viral proteins, which could provide insights into the potential efficacy of this compound against viral targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thioether formation and heterocyclic coupling. For example:

- Step 1 : React 2-chloro-6-fluorobenzyl chloride with a thiol precursor (e.g., thiourea derivatives) under basic conditions to form the benzylthio intermediate.

- Step 2 : Couple the intermediate with 6-(furan-2-yl)pyridazine using a Michael-type addition or nucleophilic substitution. Lawesson’s reagent may facilitate sulfur incorporation .

- Optimization : Adjust reaction temperature (e.g., reflux in anhydrous dioxane) and stoichiometry of reagents to improve yield. Monitor progress via mass spectrometry (e.g., tracking m/z shifts from intermediates to final product) .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.

- Spectroscopy : Confirm structure via / NMR (e.g., peaks for furan protons at δ 6.3–7.4 ppm and benzyl chloride at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) to match the molecular formula (CHClFNS) .

- Elemental Analysis : Verify Cl/F content using combustion analysis .

Q. What spectroscopic and computational tools are recommended for characterizing hydrogen bonding interactions in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Analyze hydrogen-bonding patterns (e.g., R(8) motifs) to predict packing efficiency .

- DFT Calculations : Employ Gaussian or ORCA to model intermolecular interactions (e.g., sulfur-π or halogen bonding) and correlate with solubility/stability data .

Advanced Research Questions

Q. How does this compound modulate EAAT2 protein levels, and what experimental designs can elucidate its dose-dependent effects?

- Methodological Answer :

- In Vitro Assays : Treat astrocyte cultures with the compound (0.1–100 µM) and quantify EAAT2 via Western blot or ELISA. Include controls with known EAAT2 inhibitors (e.g., TFB-TBOA) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to assess EAAT2 transcriptional regulation. Pair with proteasome inhibitors (e.g., MG-132) to test protein degradation pathways .

Q. What strategies resolve contradictions in crystallographic data for sulfur-containing heterocycles like this compound?

- Methodological Answer :

- Data Validation : Apply the IUCr checkCIF tool to identify outliers (e.g., ADP mismatches, bond-length deviations). Refine using SHELXL with restraints for disordered sulfur atoms .

- Twinned Data Analysis : For overlapping diffraction patterns, use PLATON or TWINLAW to deconvolute datasets and improve R-factors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the furan moiety (e.g., replace with thiophene) or vary chloro/fluoro substituents. Assess changes in EAAT2 activation via dose-response curves .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interaction sites (e.g., sulfur atom for membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.